[(2-methoxynaphthalen-1-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-methoxynaphthalen-1-yl)methylamine hydrochloride is an organic compound with the molecular formula C13H16ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxynaphthalen-1-yl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Formylation: The 2-methoxynaphthalene undergoes formylation to introduce a formyl group at the 1-position, resulting in 2-methoxy-1-naphthaldehyde.
Reductive Amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination with methylamine. This step involves the formation of an imine intermediate, which is subsequently reduced to form (2-methoxynaphthalen-1-yl)methylamine.
Hydrochloride Formation: Finally, the free base (2-methoxynaphthalen-1-yl)methylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2-methoxynaphthalen-1-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-methoxynaphthalen-1-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve reagents such as halogens or organometallic compounds.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
(2-methoxynaphthalen-1-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxynaphthalen-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxynaphthalen-1-yl)methylamine hydrochloride
- (2-methoxynaphthalen-1-yl)methylamine hydrochloride
- (2-methoxynaphthalen-1-yl)methylamine hydrochloride
Uniqueness
(2-methoxynaphthalen-1-yl)methylamine hydrochloride is unique due to its specific structural features, such as the methoxy and methylamine groups attached to the naphthalene ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1158637-87-6 |
---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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